Superior Hydrolytic and Oxidative Stability of Trimesitylborane vs. Triphenylborane
Trimesitylborane (Mes₃B) demonstrates exceptional resistance to hydrolysis and oxidation compared to the less sterically hindered triphenylborane (Ph₃B) and tri-α-naphthylborane [1]. While Ph₃B reacts readily with water and oxygen, Mes₃B is described as 'far less reactive' and 'fails to add either ammonia or sodium alkoxides' due to the steric shielding of the boron atom [1].
| Evidence Dimension | Reactivity with Ammonia |
|---|---|
| Target Compound Data | Fails to react; no adduct formation observed |
| Comparator Or Baseline | Triphenylborane (Ph₃B): Forms stable adduct; tri-α-naphthylborane: Forms stable adduct |
| Quantified Difference | No reaction (Mes₃B) vs. stoichiometric adduct formation (Ph₃B) |
| Conditions | Reaction with ammonia gas in benzene solution at room temperature |
Why This Matters
This stability is critical for selecting a boron reagent that will not degrade in ambient conditions or during aqueous workup, eliminating the need for stringent air-free techniques.
- [1] Brown, H. C.; Dodson, V. H. Studies in Stereochemistry. XXII. The Preparation and Reactions of Trimesitylborane. Evidence for the Non-localized Nature of the Odd Electron in Triarylborane Radical Ions and Related Free Radicals. J. Am. Chem. Soc. 1957, 79 (9), 2302–2306. View Source
